![molecular formula C8H10ClF2N5 B1591641 1-(2,5-Difluorophenyl)biguanide hydrochloride CAS No. 66088-53-7](/img/structure/B1591641.png)
1-(2,5-Difluorophenyl)biguanide hydrochloride
Overview
Description
1-(2,5-Difluorophenyl)biguanide hydrochloride is an organic compound with the linear formula C6H3F2NHC(=NH)NHC(=NH)NH2 · HCl . It has a molecular weight of 249.65 .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Difluorophenyl)biguanide hydrochloride consists of a biguanide group attached to a 2,5-difluorophenyl group . The SMILES string representation of the molecule is Cl[H].NC(=N)NC(=N)Nc1cc(F)ccc1F .Physical And Chemical Properties Analysis
1-(2,5-Difluorophenyl)biguanide hydrochloride is a solid with a melting point of 225-230 °C (lit.) . The molecule has several hydrogen bond acceptors and donors, and freely rotating bonds .Scientific Research Applications
Material Science
The compound finds application in material science due to its solid form and relatively high melting point (225-230 °C) . It can be used in the synthesis of advanced materials, especially where the introduction of fluorine atoms can impart desirable properties like increased stability or altered electronic characteristics.
Environmental Science
In environmental science, 1-(2,5-Difluorophenyl)biguanide hydrochloride can be part of studies focusing on the environmental impact of fluorinated compounds . Its degradation products and interaction with environmental factors like UV light and microbial activity can provide insights into pollution control and remediation strategies.
Chemical Engineering
This compound is relevant in chemical engineering, particularly in the design of processes involving the synthesis and application of fluorinated organic compounds . Understanding its behavior under various process conditions can help optimize production and ensure safety in industrial settings.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that it may inhibit the activity of certain enzymes. The exact nature of its interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is suggested that it may disrupt weak interactions, such as hydrogen bonds and hydrophobic interactions, which could potentially affect various biochemical pathways. The downstream effects of these disruptions are yet to be fully understood.
Result of Action
It is suggested that it may have an inhibitory effect on certain enzymes, which could potentially lead to various molecular and cellular effects.
properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAARBLQYHGNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584289 | |
Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66088-53-7 | |
Record name | Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66088-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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